molecular formula C20H17FN4O2S B2673255 N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1171552-12-7

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B2673255
CAS No.: 1171552-12-7
M. Wt: 396.44
InChI Key: YAYRLWPGWGJXCN-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core, a 2-fluorophenoxy substituent, and a pyrazole-containing ethyl group. Benzothiazole derivatives are known for diverse biological activities, including anticancer properties, attributed to their ability to interact with cellular targets via π-π stacking, hydrogen bonding, and hydrophobic effects .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-15-6-1-3-8-17(15)27-14-19(26)25(13-12-24-11-5-10-22-24)20-23-16-7-2-4-9-18(16)28-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYRLWPGWGJXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via nucleophilic substitution reactions using 2-fluorophenol and an appropriate leaving group.

    Attachment of Pyrazole Moiety: The pyrazole moiety can be attached through a coupling reaction with a suitable pyrazole derivative.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Electronic Properties

Benzothiazole vs. Thiazole Derivatives
  • The benzothiazole’s fused ring system increases molecular rigidity and may improve binding affinity .
  • Thiazole Analogues : Thiazole-containing compounds, such as those in and , exhibit simpler heterocyclic frameworks. Their crystal structures reveal intermolecular N–H⋯N hydrogen bonds, which stabilize packing but may reduce solubility compared to benzothiazoles .
Substituent Effects
  • 2-Fluorophenoxy Group: The electron-withdrawing fluorine atom in the target compound’s phenoxy group contrasts with electron-donating groups (e.g., methoxy in ’s N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide). Fluorine’s electronegativity may enhance metabolic stability and influence dipole interactions .
Anticancer Potential
  • Benzothiazole derivatives in demonstrate anticancer activity, suggesting the target compound may share similar mechanisms. The pyrazole group could enhance selectivity for kinase targets, as seen in kinase inhibitors containing pyrazole motifs .
Physicochemical Comparison
Property Target Compound N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Molecular Weight ~375.4 g/mol ~394.4 g/mol ~307.2 g/mol
Key Substituents 2-Fluorophenoxy, Pyrazolylethyl Furanoylpiperazine 2,6-Dichlorophenyl
Solubility Likely moderate (polar groups) Moderate (piperazine enhances water solubility) Low (chlorophenyl reduces solubility)
Hydrogen Bonding Capacity High (pyrazole, benzothiazole) High (piperazine, furan) Moderate (thiazole, amide)

Patent and Commercial Relevance

  • highlights benzothiazole derivatives with trifluoromethyl and methoxy groups in patent applications, underscoring the therapeutic interest in such scaffolds. The target compound’s fluorine and pyrazole motifs align with trends in drug design for improved pharmacokinetics .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H24FN4O2S
  • Molecular Weight : 448.55 g/mol
  • Chemical Classification : Benzothiazole derivative

The presence of the benzothiazole moiety is crucial for its biological activity, as this class of compounds has been associated with various pharmacological effects, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance, a review on benzothiazole derivatives as anticancer agents noted that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's structural features may enhance its interaction with cancer-related targets, leading to apoptosis in cancer cells.

Case Study: Cytotoxicity Assays

A comparative study evaluated the cytotoxic effects of several benzothiazole derivatives against human cancer cell lines. The findings indicated that compounds with similar structural features to this compound exhibited GI50 values ranging from 0.4 to 10 µM across different cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) .

CompoundCell LineGI50 (µM)
Compound AMCF-70.57
Compound BA5490.40
This compoundVariousTBD

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in tumor progression.
  • Induction of Apoptosis : Studies suggest that benzothiazole derivatives can activate apoptotic pathways in cancer cells.

Anti-inflammatory Properties

In addition to anticancer activity, some studies have indicated that benzothiazole derivatives possess anti-inflammatory properties. For example, one study demonstrated that certain derivatives reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This dual action could make this compound a candidate for treating conditions where inflammation and cancer coexist.

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